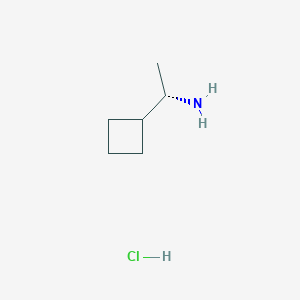amine hydrochloride CAS No. 1332530-84-3](/img/structure/B1396763.png)
[1-(3-Fluoro-4-methoxyphenyl)ethyl](2-methoxyethyl)amine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C12H19ClFNO2 and it has a molecular weight of 263.73 g/mol.Applications De Recherche Scientifique
Antibacterial Activity
The compound shows promise in antibacterial applications. A study highlighted the synthesis of related secondary propanaryl-amines, whose oxalates and hydrochlorides possess high antibacterial activity, showcasing the potential of similar compounds in combating bacterial infections (Arutyunyan et al., 2017).
Synthesis and Applications in Organic Chemistry
Various research studies have emphasized the significance of the compound and its derivatives in the synthesis of complex molecules:
A notable study involves the asymmetric synthesis of (S)-( )-clopidogrel hydrogen sulfate using a related compound as a chiral auxiliary. This illustrates the compound's role in creating enantiomerically pure intermediates, crucial for pharmaceuticals like clopidogrel (Sashikanth et al., 2013).
Another research demonstrated the use of related amines in a catalyst-free domino reaction to synthesize complex organic molecules. This process is significant for its yield and the variety of structures it can produce, highlighting the versatility of similar compounds in organic synthesis (Zhao et al., 2020).
The reaction of ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate with primary amines, involving a compound similar to the one , was studied to produce β-fluoropyrrole derivatives. This process and the resultant compounds have applications in producing various pharmaceutical and agrochemical products (Kim et al., 2007).
In another study, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives were synthesized, exhibiting improved solubilities and potential anti-inflammatory effects. This showcases the medical potential of such compounds in developing new therapeutic agents (Sun et al., 2019).
Propriétés
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO2.ClH/c1-9(14-6-7-15-2)10-4-5-12(16-3)11(13)8-10;/h4-5,8-9,14H,6-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOZRGATVCZWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)NCCOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Fluoro-4-methoxyphenyl)ethyl](2-methoxyethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate](/img/structure/B1396692.png)





![Pyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B1396701.png)
amine](/img/structure/B1396702.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B1396703.png)